4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Description
4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a hydrazone derivative characterized by a benzamide core substituted with a fluorine atom at the 4-position. The structure includes an ethyl linker connecting the benzamide to a hydrazinyl-oxo moiety, which is further conjugated to a 2-nitrophenylmethylidene group. The (2E)-configuration of the hydrazone bond is critical for its stereoelectronic properties and biological interactions.
Properties
Molecular Formula |
C16H13FN4O4 |
|---|---|
Molecular Weight |
344.30 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13FN4O4/c17-13-7-5-11(6-8-13)16(23)18-10-15(22)20-19-9-12-3-1-2-4-14(12)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
InChI Key |
DAYQXSDHVPWTCQ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 2-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzoyl chloride and 2-nitrobenzaldehyde in the presence of a suitable base, such as pyridine, to form the intermediate hydrazone.
Cyclization: The intermediate hydrazone undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
- 4-Chloro-N-[2-[(2E)-2-[(5-methyl-2-furyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide (): Structural Difference: The benzamide core is substituted with chlorine instead of fluorine, and the hydrazone moiety incorporates a 5-methylfuran group instead of 2-nitrophenyl. The furan ring introduces heteroaromaticity, which may alter electronic distribution and hydrogen-bonding capacity compared to the nitro-substituted phenyl group. This could influence binding to biological targets like enzymes or receptors .
4-Fluoro-N-[2-[2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide ():
- Structural Difference : The hydrazone group is substituted with a hydroxy-methoxybenzylidene moiety instead of 2-nitrophenyl.
- Impact : The hydroxy and methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group. This difference likely affects redox properties and interactions with oxidative enzymes. The presence of hydroxyl groups may also enhance solubility in aqueous media compared to the nitro analogue .
Hydrazone Modifications and Tautomerism
S-Alkylated 1,2,4-Triazoles ():
- Structural Difference : These compounds feature a triazole-thione core instead of a hydrazone.
- Impact : The triazole-thione tautomer (e.g., compounds [7–9]) exhibits distinct electronic properties, with a thione (C=S) group replacing the carbonyl (C=O) in hydrazones. This modification enhances sulfur-mediated interactions, such as metal coordination, which are absent in the target compound. IR spectra confirm the absence of C=O stretches (~1663–1682 cm⁻¹) in triazoles, highlighting structural divergence .
- N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide (): Structural Difference: A pyrazole ring replaces the 2-nitrophenyl group, and the benzamide is substituted with a 4-ethylphenyl group. Impact: The pyrazole’s heterocyclic nature introduces additional nitrogen atoms, enabling π-π stacking and hydrogen bonding.
Pharmacological Activity Comparisons
- Antimicrobial Activity: Thiazole derivatives with hydrazinylidene moieties () exhibit moderate to strong antimicrobial activity. For example, compounds 2b, 4a, and 4f show enhanced antioxidant and antimicrobial effects due to electron-withdrawing substituents (e.g., trifluoromethyl). The target compound’s nitro group may similarly enhance antibacterial potency but could also increase cytotoxicity . N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () demonstrates potent antimicrobial activity, attributed to the azetidinone core. The target compound lacks this ring system but shares the benzamide-hydrazone scaffold, suggesting comparable but distinct mechanisms .
- Anticancer Potential: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide () shows efficacy against MCF7 breast cancer cells. The styryl group in this compound facilitates π-π interactions with DNA or enzymes, a feature absent in the target compound. However, the nitro group in the target may confer redox activity, enabling DNA damage via free radical generation .
Structural and Computational Insights
- Crystallography : SHELX-refined structures () of similar compounds reveal planar hydrazone moieties, stabilized by intramolecular hydrogen bonds. The nitro group in the target compound may induce steric hindrance, affecting crystal packing compared to less bulky substituents .
- Docking Studies : AutoDock simulations () suggest that the nitro group in the target compound forms strong hydrogen bonds with active-site residues (e.g., Tyr or Asp in enzymes), enhancing binding affinity. This contrasts with furan or pyrazole derivatives, which rely on hydrophobic interactions .
Biological Activity
4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to act as a hydrazone derivative, which can interact with various biological targets. The presence of the 4-fluoro group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar benzamide derivatives. For instance, a compound closely related to this compound exhibited significant inhibitory effects on tumor cell lines, with IC50 values indicating potent activity against HepG2 liver cancer cells (IC50 = 1.30 μM) compared to standard treatments like SAHA (IC50 = 17.25 μM) .
Enzyme Inhibition
The compound's structural features suggest it may inhibit histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. Compounds with similar structures have shown selectivity for HDAC isoforms, particularly HDAC3, which is crucial for tumor growth regulation .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, leading to G2/M phase arrest. These findings suggest that the compound may promote programmed cell death in malignant cells .
- In Vivo Studies : Animal model studies indicated that administration of related compounds resulted in significant tumor growth inhibition (TGI = 48.89%) compared to controls . This suggests a promising avenue for further research into its use as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities reported for various compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
